![molecular formula C19H40N2O4 B12567997 1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol CAS No. 185434-97-3](/img/structure/B12567997.png)
1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol is an organic compound that features both nitro and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol typically involves a multi-step process. One common method starts with the nitration of octylamine to form 8-nitrooctylamine. This intermediate is then reacted with 3-(octyloxy)propan-2-ol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Formation of 1-[(8-Amino-octyl)amino]-3-(octyloxy)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Smaller alcohols and amines.
Scientific Research Applications
1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and amino groups into molecules.
Biology: Studied for its potential effects on cellular processes due to its unique functional groups.
Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(8-Amino-octyl)amino]-3-(octyloxy)propan-2-ol: Similar structure but with an amino group instead of a nitro group.
1-[(8-Nitrooctyl)amino]-3-(methoxy)propan-2-ol: Similar structure but with a methoxy group instead of an octyloxy group.
Uniqueness
1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol is unique due to the presence of both nitro and amino groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
185434-97-3 |
|---|---|
Molecular Formula |
C19H40N2O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(8-nitrooctylamino)-3-octoxypropan-2-ol |
InChI |
InChI=1S/C19H40N2O4/c1-2-3-4-5-10-13-16-25-18-19(22)17-20-14-11-8-6-7-9-12-15-21(23)24/h19-20,22H,2-18H2,1H3 |
InChI Key |
MYYILVOJQPWFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(CNCCCCCCCC[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)
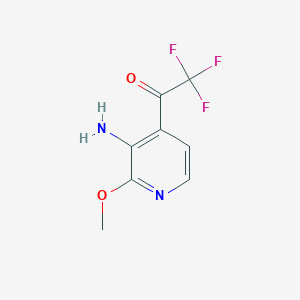

![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)
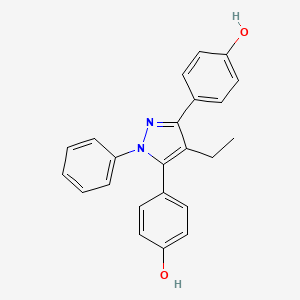

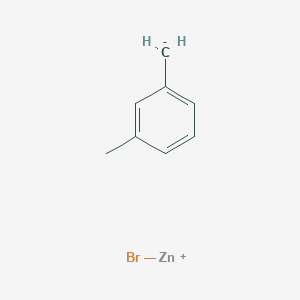

![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
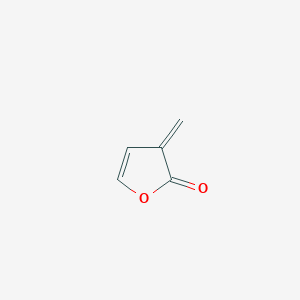
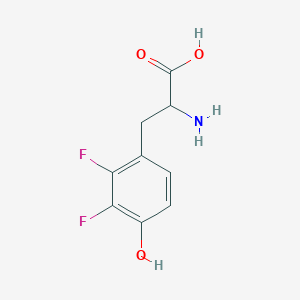
![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)
